molecular formula C24H26N4O2 B12177396 N,N'-ethane-1,2-diylbis[3-(1H-indol-3-yl)propanamide]

N,N'-ethane-1,2-diylbis[3-(1H-indol-3-yl)propanamide]

Cat. No.: B12177396
M. Wt: 402.5 g/mol
InChI Key: WMEMGRVMDKPQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-ethane-1,2-diylbis[3-(1H-indol-3-yl)propanamide] is a complex organic compound that features two indole groups connected by an ethane-1,2-diyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-ethane-1,2-diylbis[3-(1H-indol-3-yl)propanamide] typically involves the reaction of indole derivatives with ethane-1,2-diamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N,N’-ethane-1,2-diylbis[3-(1H-indol-3-yl)propanamide] undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The indole groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions can introduce various functional groups into the indole rings.

Scientific Research Applications

N,N’-ethane-1,2-diylbis[3-(1H-indol-3-yl)propanamide] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N’-ethane-1,2-diylbis[3-(1H-indol-3-yl)propanamide] involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3’-(ethane-1,1-diyl)bis(1H-indole): A related compound with a similar indole structure.

    Tryptophan derivatives: Compounds like Tryptophan EP Impurity A, which also feature indole groups.

Uniqueness

N,N’-ethane-1,2-diylbis[3-(1H-indol-3-yl)propanamide] is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

3-(1H-indol-3-yl)-N-[2-[3-(1H-indol-3-yl)propanoylamino]ethyl]propanamide

InChI

InChI=1S/C24H26N4O2/c29-23(11-9-17-15-27-21-7-3-1-5-19(17)21)25-13-14-26-24(30)12-10-18-16-28-22-8-4-2-6-20(18)22/h1-8,15-16,27-28H,9-14H2,(H,25,29)(H,26,30)

InChI Key

WMEMGRVMDKPQMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCNC(=O)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.